molecular formula C15H18F3NO2 B13006350 7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B13006350
M. Wt: 301.30 g/mol
InChI Key: YZPONCDACUHNIS-UHFFFAOYSA-N
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Description

7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[331]nonan-9-ol typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of appropriate intermediates under controlled conditions to form the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
  • 9-Azabicyclo[3.3.1]nonane N-oxyl
  • 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol

Uniqueness

7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are advantageous.

Properties

Molecular Formula

C15H18F3NO2

Molecular Weight

301.30 g/mol

IUPAC Name

7-benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C15H18F3NO2/c16-15(17,18)14(20)12-7-19(8-13(14)10-21-9-12)6-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2

InChI Key

YZPONCDACUHNIS-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2(C(F)(F)F)O)CN1CC3=CC=CC=C3

Origin of Product

United States

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